Malvidin 3-Glucoside

Descripción general

Descripción

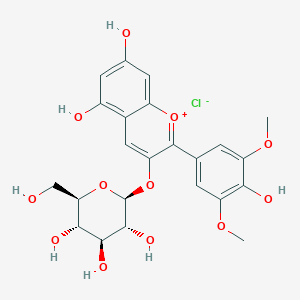

Malvidin 3-Glucoside, also known as this compound, is a useful research compound. Its molecular formula is C23H25ClO12 and its molecular weight is 528.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Anthocyanins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Malvidin 3-glucoside (Mv3G) is a significant anthocyanin found predominantly in red wine, grapes, and various berries. It has garnered considerable interest due to its potential health benefits, particularly in the context of cardiovascular protection, anti-inflammatory effects, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of Mv3G, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a glycosylated form of malvidin, characterized by the presence of a glucose molecule attached to the 3-position of the phenolic ring. Its chemical formula is CHO, and it exhibits strong antioxidant properties due to its ability to scavenge free radicals.

Bioavailability and Metabolism

The bioavailability of Mv3G is relatively low when ingested. A study involving healthy male subjects demonstrated that after consuming red wine, dealcoholized red wine, or red grape juice, Mv3G was detected in plasma and urine but at low concentrations. The area under the plasma concentration curve was significantly higher for red grape juice compared to red wine and dealcoholized wine, suggesting that Mv3G is differentially metabolized based on the source consumed .

Antioxidant Activity

Mv3G exhibits potent antioxidant activity. Research indicates that it can protect endothelial cells from oxidative stress induced by peroxynitrite. This protective effect is mediated through the inhibition of mitochondrial apoptotic pathways and reduction of reactive oxygen species (ROS) formation. Specifically, preincubation with Mv3G at 25 μM significantly decreased mitochondrial membrane depolarization and reduced caspase-3 and -9 activation, leading to increased cell viability .

Anti-inflammatory Effects

The anti-inflammatory properties of Mv3G have been explored in various studies. It has been shown to inhibit the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In vitro studies demonstrated that Mv3G selectively inhibits COX-2 more effectively than COX-1, which suggests its potential utility in treating inflammatory conditions .

Table 1: Inhibitory Concentrations of Malvidin Forms on COX Enzymes

| Compound | IC50 (µM) COX-1 | IC50 (µM) COX-2 |

|---|---|---|

| Malvidin | 12.45 ± 0.70 | 2.76 ± 0.16 |

| This compound | 74.78 ± 0.06 | 39.92 ± 3.02 |

| Malvidin 3,5-diglucoside | 90.36 ± 1.92 | 66.45 ± 1.93 |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of Mv3G against various bacterial strains, particularly Staphylococcus species. While it showed limited antibacterial activity in terms of growth inhibition after 24 hours, it demonstrated significant antibiofilm activity, reducing biofilm formation by up to 2.5 log cycles and metabolic inhibition rates up to 81% .

Case Study: Antibiofilm Activity

In a controlled experiment, Mv3G was tested against multiple strains of Staphylococcus aureus (including MRSA). The results indicated that while Mv3G alone did not significantly inhibit bacterial growth at certain concentrations, its combination with neochlorogenic acid enhanced its inhibitory effects on biofilm formation .

Cardiovascular Protection

The cardioprotective effects of Mv3G are attributed to its ability to modulate vascular signaling pathways and enhance endothelial function. Studies suggest that Mv3G can inhibit NF-κB activation, leading to reduced inflammation and oxidative stress within vascular tissues . This modulation is crucial as endothelial dysfunction is a precursor to atherosclerosis.

Aplicaciones Científicas De Investigación

Antioxidant Properties

M3G exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Research has shown that M3G can enhance the antioxidant capacity of cells and tissues.

- Study Findings : A study demonstrated that M3G conjugated with fatty acids exhibited increased antioxidant properties, particularly when linked to caprylic acid (C8) . This enhancement suggests that modifying the structure of M3G can optimize its bioactivity.

- Mechanisms of Action : M3G was found to upregulate the expression of antioxidant enzymes through the Nrf2/HO-1 signaling pathway, thereby reducing reactive oxygen species (ROS) production in microglial cells exposed to neurotoxic conditions .

Neuroprotective Effects

M3G has shown promise in neuroprotection, particularly concerning neurodegenerative diseases such as Parkinson's disease.

- Research Insights : In vitro studies indicated that M3G mitigates apoptosis in human microglial cells induced by α-synuclein and MPTP, a neurotoxin. It downregulated pro-inflammatory cytokines and upregulated anti-inflammatory cytokines, suggesting a dual role in reducing inflammation and protecting neuronal health .

Cardiovascular Health

The consumption of anthocyanins like M3G has been linked to cardiovascular benefits.

- Bioavailability Studies : A study assessed the bioavailability of M3G from red wine and grape juice. Results indicated that while M3G is poorly absorbed, its metabolites may contribute to the cardiovascular protective effects associated with red wine consumption . The study highlighted that M3G could influence plasma concentrations differently depending on the source of intake.

Anti-Diabetic Properties

M3G has been investigated for its potential role in managing diabetes.

- Clinical Trials : A trial involving bilberry extract containing M3G showed significant reductions in glucose and insulin levels among participants with type 2 diabetes mellitus (T2DM), suggesting that M3G may improve glucose metabolism . This indicates a potential application for M3G in dietary supplements aimed at managing blood sugar levels.

Anti-Inflammatory Effects

M3G has demonstrated anti-inflammatory properties that could be beneficial in various health conditions.

- Mechanistic Studies : Research indicates that M3G can reduce E-selectin concentrations, which are involved in inflammatory responses. This suggests its potential use in therapies targeting inflammation-driven diseases .

Food Industry Applications

Due to its natural coloring properties and health benefits, M3G is also explored for use in the food industry.

- Natural Colorant : As a stable pigment, M3G can be utilized as a natural food colorant, providing both aesthetic appeal and health benefits due to its antioxidant properties.

Summary Table of Applications

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O12.ClH/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23;/h3-7,17,19-21,23-24,28-30H,8H2,1-2H3,(H2-,25,26,27);1H/t17-,19-,20+,21-,23-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIKCZBMBPOGFT-DIONPBRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301028795 | |

| Record name | 3-(beta-D-Glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7228-78-6, 1329-33-5 | |

| Record name | Malvidin 3-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7228-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malvidin beta-D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001329335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malvidin-3-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007228786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(beta-D-Glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALVIDIN 3-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B34F52D7NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.